molecular formula C8H7Br2NO3 B1381486 2-Amino-3,5-dibromo-6-methoxybenzoic acid CAS No. 1694214-74-8

2-Amino-3,5-dibromo-6-methoxybenzoic acid

Cat. No.: B1381486
CAS No.: 1694214-74-8
M. Wt: 324.95 g/mol
InChI Key: JMEIQALBJLZTGT-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromo-6-methoxybenzoic acid: is an organic compound with the molecular formula C8H7Br2NO3 and a molecular weight of 324.96 g/mol . This compound is characterized by the presence of amino, dibromo, and methoxy functional groups attached to a benzoic acid core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromo-6-methoxybenzoic acid typically involves the bromination of 2-Amino-6-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,5-dibromo-6-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3,5-dibromo-6-methoxybenzoic acid is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dibromo-6-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino and dibromo groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and undergo electrophilic and nucleophilic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-Amino-3,5-dibromobenzoic acid
  • 2-Amino-6-methoxybenzoic acid
  • 3,5-Dibromo-4-methoxybenzoic acid

Comparison: 2-Amino-3,5-dibromo-6-methoxybenzoic acid is unique due to the presence of both dibromo and methoxy groups on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar compounds .

Properties

IUPAC Name

2-amino-3,5-dibromo-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO3/c1-14-7-4(10)2-3(9)6(11)5(7)8(12)13/h2H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEIQALBJLZTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)O)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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